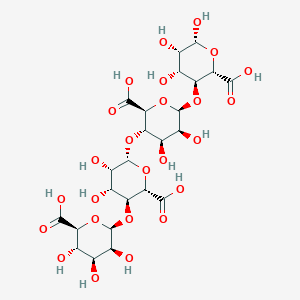
D-Tetramannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tetramannuronic acid is typically synthesized from marine brown algae extracts. The process involves the degradation, fractionation, and gel chromatography separation of alginate oligosaccharides . The reaction conditions include maintaining a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate oligosaccharides from brown algae, followed by purification and conversion to the tetrasodium salt form . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: D-Tetramannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired products while maintaining the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological and chemical properties . These derivatives are used in different scientific and industrial applications.
Scientific Research Applications
D-Tetramannuronic acid has a wide range of scientific research applications. It is used in the study of oxidative stress and photo-aging in skin cells . The compound has shown protective effects against UVA-induced oxidative stress and photo-aging in HaCaT cells . Additionally, it is used in pain and vascular dementia research . The compound’s unique properties make it valuable for developing new therapeutic agents and understanding biological processes.
Mechanism of Action
The mechanism of action of D-Tetramannuronic acid involves its interaction with cellular pathways to exert protective effects against oxidative stress . The compound increases cell viability and mitochondrial membrane potential, suppressing the generation of reactive oxygen species (ROS) . It also upregulates the expression of key proteins involved in cellular protection, such as SIRT1 and pGC-1α . These molecular targets and pathways contribute to the compound’s effectiveness in preventing cellular damage and promoting cell survival.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D-Tetramannuronic acid include other alginate oligosaccharides such as D-Pentamannuronic acid, D-Dimannuronic acid, and D-Trimannuronic acid . These compounds share structural similarities and are derived from similar sources.
Uniqueness: This compound is unique due to its specific molecular structure and the presence of four mannuronic acid units . This structure gives it distinct properties and makes it particularly effective in certain applications, such as protecting skin cells from oxidative stress .
Properties
Molecular Formula |
C24H34O25 |
|---|---|
Molecular Weight |
722.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |
InChI Key |
GOIKIOHGMNUNBL-WOAFRKGNSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


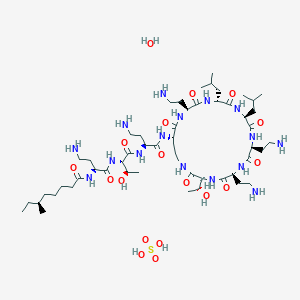

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

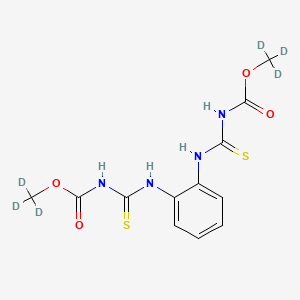
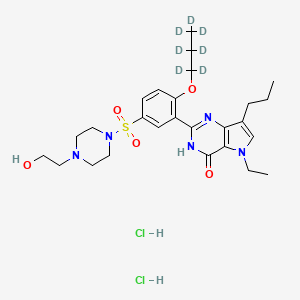
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
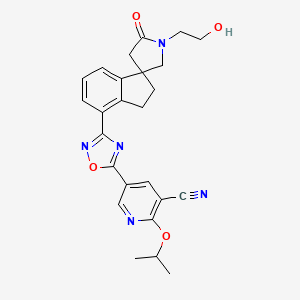
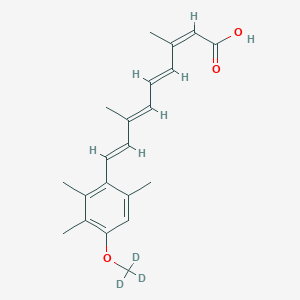
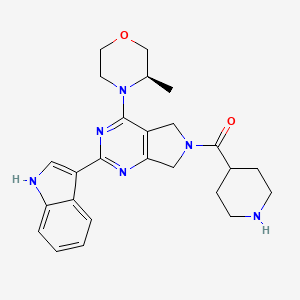
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
